7-Bromo-2-methylpyrido[2,3-b]pyrazine
Overview
Description
7-Bromo-2-methylpyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C8H6BrN3.
Preparation Methods
The synthesis of 7-Bromo-2-methylpyrido[2,3-b]pyrazine typically involves the bromination of 2-methylpyrido[2,3-b]pyrazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ automated systems to ensure consistency and efficiency in large-scale production .
Chemical Reactions Analysis
7-Bromo-2-methylpyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiol, or amino derivatives, while oxidation and reduction reactions produce oxides and reduced forms, respectively .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylpyrido[2,3-b]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the heterocyclic structure allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects . The pathways involved in its action are often studied using computational modeling and experimental techniques to understand its binding affinity and specificity .
Comparison with Similar Compounds
7-Bromo-2-methylpyrido[2,3-b]pyrazine can be compared with other similar compounds, such as:
7-Bromo-8-methylpyrido[2,3-b]pyrazine: This compound has a similar structure but differs in the position of the methyl group, which can influence its reactivity and applications.
7-Bromo-6-methylpyrido[2,3-b]pyrazine:
3-Methylpyrido[2,3-b]pyrazine: Lacks the bromine atom, making it less reactive in certain substitution reactions but still valuable as a synthetic intermediate.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and versatility in various applications .
Properties
IUPAC Name |
7-bromo-2-methylpyrido[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c1-5-3-10-8-7(12-5)2-6(9)4-11-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTYRYIQTGJKBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=N1)C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437541 | |
Record name | 7-Bromo-2-methylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155629-94-0 | |
Record name | 7-Bromo-2-methylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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